tert-butyl N-[(2S)-1-amino-1-oxo-3-(phenylmethoxyamino)propan-2-yl]carbamate
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Overview
Description
tert-Butyl N-[(2S)-1-amino-1-oxo-3-(phenylmethoxyamino)propan-2-yl]carbamate is a complex organic compound with significant applications in various fields of scientific research. This compound is known for its unique structure, which includes a tert-butyl group, an amino group, and a phenylmethoxyamino group. It is often used as an intermediate in the synthesis of pharmaceuticals and other biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(2S)-1-amino-1-oxo-3-(phenylmethoxyamino)propan-2-yl]carbamate typically involves multiple steps. . The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, reduce waste, and improve overall efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[(2S)-1-amino-1-oxo-3-(phenylmethoxyamino)propan-2-yl]carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and phenylmethoxyamino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reaction conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds. Substitution reactions can result in various substituted derivatives with different functional groups .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[(2S)-1-amino-1-oxo-3-(phenylmethoxyamino)propan-2-yl]carbamate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is often used to study enzyme interactions and protein modifications. Its ability to form stable complexes with proteins makes it useful in biochemical assays and structural biology studies .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It serves as an intermediate in the synthesis of drugs targeting specific enzymes and receptors, contributing to the development of new treatments for various diseases .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its versatility and reactivity make it suitable for various applications, including the manufacture of polymers, coatings, and adhesives .
Mechanism of Action
The mechanism of action of tert-butyl N-[(2S)-1-amino-1-oxo-3-(phenylmethoxyamino)propan-2-yl]carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction, protein modification, and gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler compound with similar protective properties for amino groups.
tert-Butyl N-(1-aminopropan-2-yl)carbamate: Another related compound with a different substitution pattern.
tert-Butyl N-[(2S)-1-(benzyloxy)-4-bromobutan-2-yl]carbamate: A compound with a similar structure but different functional groups.
Uniqueness
tert-Butyl N-[(2S)-1-amino-1-oxo-3-(phenylmethoxyamino)propan-2-yl]carbamate stands out due to its unique combination of functional groups, which provide specific reactivity and stability. This makes it particularly valuable in applications requiring precise control over chemical and biological interactions .
Properties
CAS No. |
75624-25-8 |
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Molecular Formula |
C15H23N3O4 |
Molecular Weight |
309.36 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-1-amino-1-oxo-3-(phenylmethoxyamino)propan-2-yl]carbamate |
InChI |
InChI=1S/C15H23N3O4/c1-15(2,3)22-14(20)18-12(13(16)19)9-17-21-10-11-7-5-4-6-8-11/h4-8,12,17H,9-10H2,1-3H3,(H2,16,19)(H,18,20)/t12-/m0/s1 |
InChI Key |
XTDHOFRFHKDGFF-LBPRGKRZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CNOCC1=CC=CC=C1)C(=O)N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CNOCC1=CC=CC=C1)C(=O)N |
Origin of Product |
United States |
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